molecular formula C9H5BrClN B148882 4-Bromo-7-chloroquinoline CAS No. 98519-65-4

4-Bromo-7-chloroquinoline

Cat. No.: B148882
CAS No.: 98519-65-4
M. Wt: 242.5 g/mol
InChI Key: IVPHNMMNLBTDRQ-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle.

Scientific Research Applications

4-Bromo-7-chloroquinoline has several applications in scientific research:

Safety and Hazards

4-Bromo-7-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is toxic if swallowed and causes serious eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloroquinoline can be achieved through various methods. One common method involves the bromination and chlorination of quinoline derivatives. For instance, starting with 4-chloroquinoline, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions .

Another method involves the use of 4-bromoaniline and 2-chlorobenzaldehyde as starting materials. These react in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by cyclization to form the desired quinoline derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit the heme detoxification pathway in malaria parasites, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and medicinal applications .

Properties

IUPAC Name

4-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPHNMMNLBTDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450541
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98519-65-4
Record name 4-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98519-65-4
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Synthesis routes and methods I

Procedure details

83.9 g of 7-chloro-4-hydroxyquinoline were added portionwise at 60° to 150 g of phosphorus oxybromide and the mixture was thereafter heated to 140° C. for 6 hours. After cooling, the mixture was treated with 3 l of ice-water and extracted with 2×1.5 l of dichloromethane. After evaporation of the solvent and crystallization from 1.3 l of hexane, 34 g of product were obtained as colourless crystals, m.p.: 102°-103° C.
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 7-chloroquinolin-4-ol (10.0 g, 55.7 mmol) and triphenylphosphine dibromide (35.3 g, 83.6 mmol) in CH3CN (370 mL) was refluxed for 16 hours then cooled to room temperature. The resulting precipitate was collected by vacuum filtration and washed with CH3CN (2×70 mL). The precipitate was then partitioned between CH2Cl2 (300 mL) and 1 M NaOH (aq) (300 mL). The aqueous phase was extracted with CH2Cl2 (100 mL). The combined organics were dried over Na2SO4, filtered, and concentrated to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.67 (d, J=4.7 Hz, 1H); 8.14 (d, J=9.0 Hz, 1H); 8.11 (d, J=2.1 Hz, 1H); 7.70 (d, J=4.7 Hz, 1H); 7.60 (dd, J=9.0, 2.1 Hz, 1H); LC4 1.86 min. (M+H)=244.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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